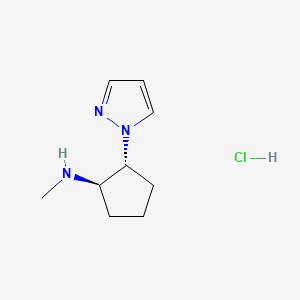
2-Bromo-3-(4-fluorobenzoyl)pyridine
Vue d'ensemble
Description
“2-Bromo-3-(4-fluorobenzoyl)pyridine” is a chemical compound with the molecular formula C12H7BrFNO. It is a solid substance . The IUPAC name for this compound is (2-bromopyridin-3-yl)(4-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The predicted boiling point is 383.4±37.0 °C, and the predicted density is 1.546±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
2-Bromo-3-(4-fluorobenzoyl)pyridine serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in the development of derivatives possessing antiapomorphine activity, indicative of their potential use as antipsychotic drugs. The modification of such compounds, including the substitution of atoms and alteration of the molecular structure, has been explored to enhance their pharmacological properties (Tashiro, Horii, & Fukuda, 1989)[https://consensus.app/papers/synthesis-tashiro/d53f1c2232495f4a8fd52c29462c8bee/?utm_source=chatgpt].
Radiolabeling for PET Imaging
The compound also plays a role in the field of positron emission tomography (PET) imaging. Fluoroethoxy and fluoropropoxy derivatives of this compound, such as PBR102 and PBR111, have been synthesized and exhibited high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them suitable candidates for PET imaging agents in neurodegenerative disorders (Fookes et al., 2008)[https://consensus.app/papers/synthesis-evaluation-substituted-fookes/50c514e803cd5cafafbc70a2556fc9a0/?utm_source=chatgpt].
Antagonistic Activity on Orexin Receptors
In the context of binge eating and possibly other eating disorders, derivatives of this compound have been evaluated for their role in modulating orexin receptors. Compounds such as GSK1059865 have shown selective antagonistic activity on orexin-1 receptors, thereby reducing compulsive food intake without affecting standard food pellet intake in animal models (Piccoli et al., 2012)[https://consensus.app/papers/role-orexin1-receptor-mechanisms-compulsive-food-piccoli/40db4875f0675eceadc68e0481daf650/?utm_source=chatgpt].
Investigation of Metabolic Pathways
The metabolic pathways and biotransformation of compounds related to this compound have been studied across different species. For example, bromazepam's metabolites, including those involving substitutions and transformations of the benzoylpyridine moiety, have been identified and quantitatively determined in humans, dogs, rats, and mice, providing insights into the pharmacokinetics and dynamics of related compounds (Schwartz, Postma, Kolis, & Leon, 1973)[https://consensus.app/papers/metabolites-bromazepam-human-mouse-schwartz/fd898d195ba350c3b1bda2344b3dcde0/?utm_source=chatgpt].
Propriétés
IUPAC Name |
(2-bromopyridin-3-yl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFNO/c13-12-10(2-1-7-15-12)11(16)8-3-5-9(14)6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIUZRWOCCSSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



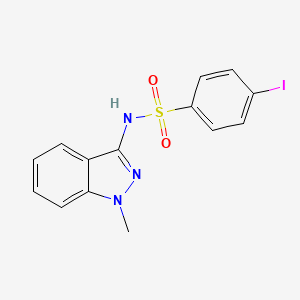


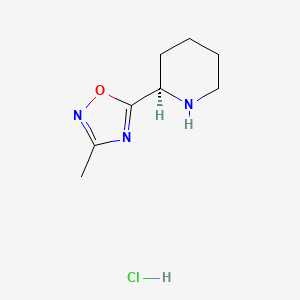
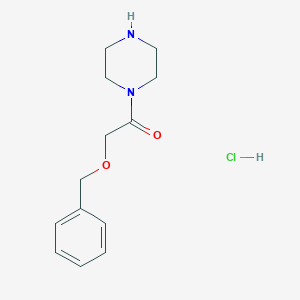



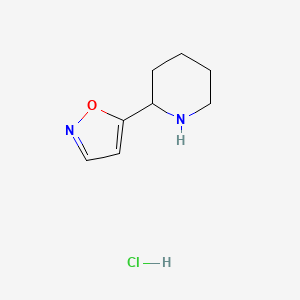

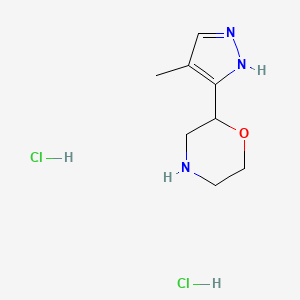

![2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1413430.png)
